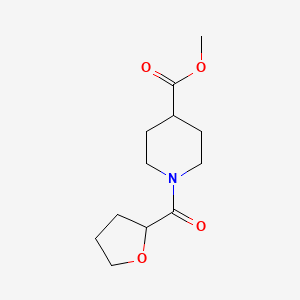

Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate

Description

Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate is a synthetic piperidine derivative characterized by a tetrahydrofuran-2-carbonyl group attached to the piperidine nitrogen and a methyl ester at the 4-position. Piperidine scaffolds are widely utilized in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets. The tetrahydrofuran moiety may enhance solubility or modulate pharmacokinetic properties compared to aromatic substituents seen in analogs like carfentanil .

Properties

IUPAC Name |

methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-16-12(15)9-4-6-13(7-5-9)11(14)10-3-2-8-17-10/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPKEAULSDESCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating diseases such as cancer and tuberculosis.

Antitubercular Agents

The compound is utilized in the synthesis of antitubercular agents, which are vital for combating tuberculosis. Research indicates that derivatives synthesized from this compound exhibit significant activity against Mycobacterium tuberculosis, showcasing its importance in developing new treatments for this infectious disease .

Cancer Therapy

Recent studies have highlighted the anticancer potential of derivatives formed from this compound. For instance, certain synthesized compounds demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance biological activity, making it a promising scaffold for anticancer drug development.

Synthetic Applications

The compound is also pivotal in organic synthesis, especially in the formation of complex molecular structures through various reaction mechanisms.

C-H Activation Reactions

This compound is employed as a reactant in C-H activation reactions, particularly through transition metal-catalyzed processes. These reactions facilitate the arylation of piperidines, leading to the formation of diverse aryl-substituted compounds . This capability is crucial for synthesizing pharmacologically active molecules with enhanced efficacy.

Synthesis of Heterocycles

The compound has been utilized in synthesizing various heterocyclic compounds, including thiazolidinones and tetrahydropyridines. These heterocycles possess a range of biological activities and are integral to developing new therapeutic agents . The use of deep eutectic solvents has been explored to improve yields and reaction times in these syntheses, showcasing the compound's versatility as a building block .

Development of Anticancer Agents

A study published in MDPI detailed the synthesis of a series of piperidine derivatives from this compound, which exhibited promising anticancer activity against various tumor cell lines. The research emphasized the importance of structural modifications to enhance therapeutic efficacy .

Inhibition Studies Against Enzymes

Another significant application involves the compound's use in synthesizing inhibitors for soluble epoxide hydrolase (sEH). Compounds derived from this compound were evaluated for their inhibitory effects, with some demonstrating nanomolar potency against sEH, indicating potential applications in treating cardiovascular diseases .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Substituent Impact on Bioactivity :

- Carfentanil’s phenethyl and phenylpropanamido groups confer extreme opioid receptor affinity, making it clinically hazardous . In contrast, the tetrahydrofuran group in the target compound may reduce receptor binding potency but improve metabolic stability.

- The tert-Boc group in Compound 40 facilitates selective deprotection during HDAC inhibitor synthesis, highlighting the role of protecting groups in medicinal chemistry .

Synthesis Methodology :

- Carfentanil is synthesized via nucleophilic substitution and acylation, with a reported radiochemical yield of 67.3% for its $^{11}\text{C}$-labeled analog .

- Piperidine-4-carboxylate derivatives (e.g., Compound 40) often employ alkylation reactions under mild conditions (e.g., K$2$CO$3$/CH$_3$CN) , a strategy likely applicable to the target compound.

Regulatory and Safety Profiles :

- Carfentanil is classified as a Schedule II drug in the U.S. and a "new psychoactive substance" in the EU due to its high lethality . The tetrahydrofuran analog’s safety profile remains unstudied but is presumed safer given the absence of opioid-related substituents.

Physicochemical Properties (Inferred)

Biological Activity

Methyl 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its pharmacological relevance.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tetrahydrofuran-2-carbonyl group and a methyl ester. The molecular formula is with a molecular weight of approximately 225.27 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain piperidine derivatives showed cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | 10.5 | Apoptosis induction |

| Reference Compound (Bleomycin) | FaDu | 12.0 | DNA damage |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Its structural similarity to known enzyme inhibitors suggests it may interact with specific targets in metabolic pathways. For example, it has been evaluated for inhibition against enzymes involved in cancer metabolism, demonstrating promising selectivity and potency .

The mechanism of action for this compound likely involves the following pathways:

- Receptor Binding : The compound may bind to specific receptors or enzymes, inhibiting their activity and altering cellular signaling pathways.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in preclinical settings:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported on a series of piperidine derivatives showing significant anticancer activity with IC50 values ranging from 5 nM to 50 nM against various tumor cell lines .

- Enzyme Selectivity Profile : In another study focused on enzyme inhibitors, this compound was tested against a panel of kinases, revealing selective inhibition patterns that suggest potential therapeutic applications in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.